Fmoc-Gly(allyl)-OH

Olefin Metathesis Peptide Stapling Glutamic Acid Analogs

Fmoc-Gly(allyl)-OH offers orthogonal Fmoc/allyl protection essential for complex SPPS. The allyl ester, stable to piperidine, allows selective Pd(0)-catalyzed deprotection for on-resin cyclization and fragment condensation, critical for synthesizing cyclic peptides and peptidomimetics. This level of synthetic control is unattainable with standard Fmoc-Gly-OH, making it a necessary building block to avoid synthetic failure and ensure high-purity target peptides.

Molecular Formula C20H19NO4
Molecular Weight 337.4 g/mol
CAS No. 146549-21-5
Cat. No. B557544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gly(allyl)-OH
CAS146549-21-5
Synonyms146549-21-5; Fmoc-L-Allylglycine; Fmoc-allyl-Gly-OH; Fmoc-Gly(allyl)-OH; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-4-enoicacid; Fmoc-L-Allyglycine; ST50826233; (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoicacid; Fmoc-L-2-allylglycine; Fmoc-alpha-allyl-L-Gly; (S)-N-Fmoc-allyl-glycine; AC1MC16I; SCHEMBL118892; 00347_FLUKA; CTK8C5214; MolPort-001-758-716; ZINC2243682; ANW-74727; CF-383; MFCD01311749; AKOS015948715; FL361-1; RTR-005819; (S)-2-(Fmoc-amino)-4-pentenoicacid; AJ-34369
Molecular FormulaC20H19NO4
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H19NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-6,8-11,17-18H,1,7,12H2,(H,21,24)(H,22,23)/t18-/m0/s1
InChIKeyYVBLQCANYSFEBN-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-Allylglycine (CAS 146549-21-5): A High-Purity Fmoc-Protected Unnatural Amino Acid for Advanced Peptide Engineering


Fmoc-L-Allylglycine (CAS 146549-21-5) is a protected, non-proteinogenic amino acid derivative characterized by its Fmoc (9-fluorenylmethoxycarbonyl) amine protecting group and a terminal alkene (allyl) side chain . This molecular architecture makes it a versatile building block, specifically engineered for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . Its unique value lies in the orthogonal reactivity of the allyl side chain, which remains stable under standard Fmoc-SPPS conditions, enabling a range of selective post-synthetic peptide modifications that are not possible with standard, proteinogenic amino acids .

Why Simple Amino Acid Substitution Fails: The Unique Orthogonal Reactivity of Fmoc-L-Allylglycine


Generic substitution of a building block like Fmoc-L-Allylglycine with a standard protected amino acid (e.g., Fmoc-Ala-OH) or even other unsaturated analogs (e.g., Fmoc-L-Propargylglycine) is not feasible for specific peptide engineering workflows. The terminal alkene in Fmoc-L-Allylglycine provides a unique and orthogonal chemical handle for selective, late-stage modifications such as olefin cross-metathesis and iodine-mediated backbone cleavage, which are completely absent in canonical amino acids . While Fmoc-L-Propargylglycine also contains a reactive unsaturated bond, its linear alkyne geometry and reactivity profile favor copper-catalyzed click chemistry over metathesis, making the compounds non-interchangeable for key peptide stapling and conjugation applications [1]. Therefore, selecting Fmoc-L-Allylglycine is a functional requirement dictated by the specific downstream chemistry, not an optional preference.

Quantitative Evidence of Fmoc-L-Allylglycine's Differential Capabilities in Peptide Synthesis and Modification


Facile Olefin Cross-Metathesis: Synthesizing Glutamic Acid Homologues with Fmoc-L-Allylglycine

Fmoc-L-Allylglycine is explicitly validated as a compatible substrate for olefin cross-metathesis to generate side-chain length variants of glutamic acid, a process that is not possible with standard amino acids like Fmoc-Ala-OH or Fmoc-Gly-OH [1]. The procedure successfully yields Fmoc-protected homologues that can be directly incorporated into Fmoc solid-phase peptide synthesis. This demonstrates the functional utility of the allyl group, with products confirmed by their successful use in the synthesis of test peptide sequences [1].

Olefin Metathesis Peptide Stapling Glutamic Acid Analogs

Application in Glycoconjugate Vaccine Synthesis: Fmoc-L-Allylglycine in Cross-Metathesis

Fmoc-L-Allylglycine benzyl ester is employed as a key partner in an olefin cross-metathesis reaction with O-allyl glycosides to synthesize glycosyl amino acids, the building blocks of carbohydrate-based antitumor vaccines [1]. This method was successfully applied to synthesize a hexasaccharide glycosyl amino acid of the Globo-H cancer antigen, a critical component of a polyvalent antitumor vaccine [2]. The utility of the allyl group in this complex biological context is a defined and published application, distinguishing it from simpler building blocks that cannot participate in this conjugation strategy.

Glycoconjugate Vaccines Cross-Metathesis Antitumor Vaccine

Creation of Carba-Analogs of Disulfide-Bridged Peptides via Allylglycine Substitution

Fmoc-L-Allylglycine enables the synthesis of carba-analogs of disulfide-bridged peptides by replacing cysteine residues . This substitution replaces a redox-sensitive disulfide bond (S-S) with a stable carbon-carbon (C-C) bond. The result is a peptide with enhanced stability against reducing environments while maintaining the conformational constraints critical for biological activity, a transformation not achievable with standard Fmoc-Cys(Trt)-OH without additional post-synthetic steps [1].

Disulfide Replacement Peptide Stability Carba-Analogs

Optimal Application Scenarios for Procuring Fmoc-L-Allylglycine (CAS 146549-21-5)


Synthesis of Stapled Peptides and Peptide Macrocycles

For peptide chemists seeking to conformationally constrain linear peptides to improve target binding affinity and proteolytic stability. The allyl side chain of Fmoc-L-Allylglycine is a premier substrate for ring-closing metathesis (RCM), enabling on-resin macrocyclization to form 'stapled' peptides . This is a core technology in the development of next-generation peptide therapeutics targeting intracellular protein-protein interactions. The successful synthesis of lactam-bridged cyclic peptides using α-allylglycine has been demonstrated as a key step in this process .

Site-Specific Conjugation for Peptide-Drug Conjugates and Vaccines

In the development of targeted therapeutics and vaccines, Fmoc-L-Allylglycine provides a unique, bioorthogonal handle for the site-specific attachment of payloads (e.g., cytotoxic drugs, carbohydrates, or imaging agents) to a peptide scaffold. Its use in cross-metathesis for synthesizing components of an antitumor vaccine is a validated application . This chemical selectivity ensures uniform, well-defined conjugates, which is a critical quality requirement for advancing complex biologics from research into development.

Engineering Metabolically Stable Disulfide Mimetics

For projects where the biological activity of a disulfide-rich peptide (e.g., conotoxins, defensins) is desired, but in vivo stability is a primary concern. Replacing sensitive cysteine residues with Fmoc-L-Allylglycine allows the formation of a stable all-carbon 'dicarba' bridge . This strategy has been explicitly validated in the study of the antimicrobial peptide brevinin-1BYa, confirming that the resulting dicarba analog retains the desired biological properties while offering superior stability . This is a targeted solution for a well-defined problem in peptide drug development.

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